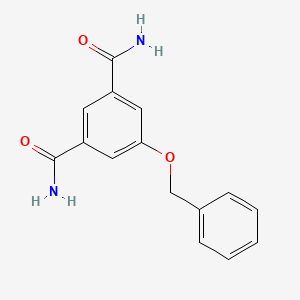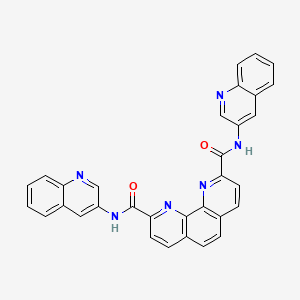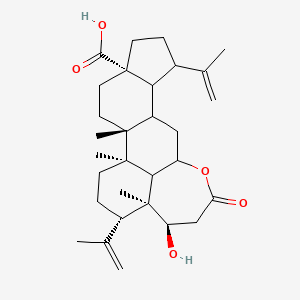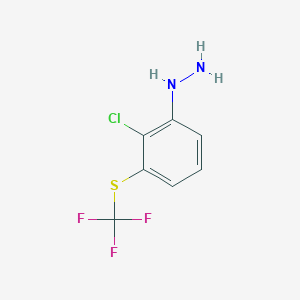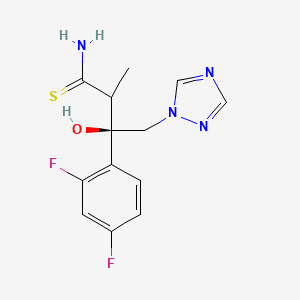
Diphenyltrichlorophosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyltrichlorophosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and three chlorine atoms attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyltrichlorophosphorane can be synthesized through the reaction of diphenylphosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorophosphorane derivative. The general reaction can be represented as follows:
Ph2PH+3Cl2→Ph2PCl3+3HCl
where Ph represents the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with appropriate safety measures to handle chlorine gas. The reaction is conducted under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyltrichlorophosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkoxides, amines, or thiolates.
Reduction Reactions: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form diphenylphosphine oxide using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution: Formation of diphenylphosphine derivatives with various substituents.
Reduction: Formation of diphenylphosphine.
Oxidation: Formation of diphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
Diphenyltrichlorophosphorane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in the development of phosphorus-containing biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diphenyltrichlorophosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, being electron-rich, can donate electron density to form bonds with electrophiles. Conversely, the chlorine atoms can be substituted by nucleophiles, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to a phosphorus atom.
Trichlorophosphine: Contains three chlorine atoms attached to a phosphorus atom.
Uniqueness
Diphenyltrichlorophosphorane is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct reactivity patterns. Unlike triphenylphosphine, which is primarily used as a ligand, this compound can participate in a wider range of chemical transformations due to the presence of reactive chlorine atoms. Compared to diphenylphosphine, the trichlorophosphorane derivative offers additional sites for substitution reactions, enhancing its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1017-89-6 |
|---|---|
Molekularformel |
C12H10Cl3P |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
trichloro(diphenyl)-λ5-phosphane |
InChI |
InChI=1S/C12H10Cl3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
RQIITWKDTBNDJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
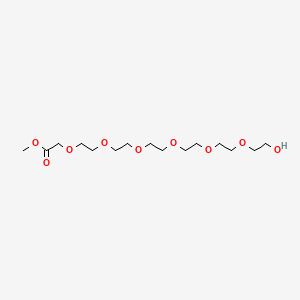
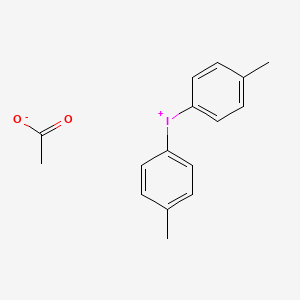
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
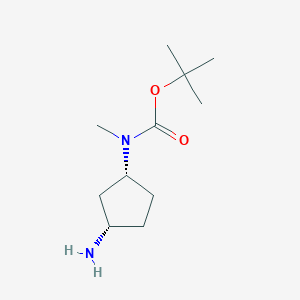
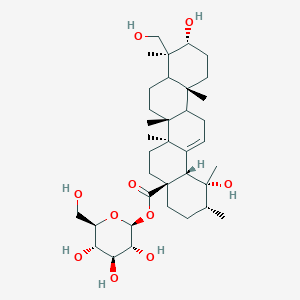
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
